
5-Iodopyridine-2-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodopyridine-2-sulfinic acid is a halogenated heterocyclic compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of an iodine atom at the 5-position and a sulfinic acid group at the 2-position of the pyridine ring. This compound is known for its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodopyridine-2-sulfinic acid typically involves the iodination of pyridine derivatives. One common method is the iodination of 2-chloropyridine or 2-bromopyridine using iodotrimethylsilane as a catalyst . The reaction conditions often include the use of solvents such as methanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-iodopyridine-2-sulfinic acid may involve large-scale iodination processes using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodopyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under appropriate conditions.
Reduction: The iodine atom can be reduced to form 5-pyridine-2-sulfinic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the iodine atom under mild conditions.
Major Products Formed
Oxidation: 5-Iodopyridine-2-sulfonic acid.
Reduction: 5-Pyridine-2-sulfinic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Iodopyridine-2-sulfinic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-iodopyridine-2-sulfinic acid involves its reactivity with various molecular targets. The sulfinic acid group can interact with nucleophiles, while the iodine atom can participate in electrophilic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, making the compound useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodopyridine: Similar in structure but lacks the sulfinic acid group.
3-Iodopyridine: Iodine atom is at the 3-position instead of the 5-position.
4-Iodopyridine: Iodine atom is at the 4-position.
Uniqueness
5-Iodopyridine-2-sulfinic acid is unique due to the presence of both the iodine atom and the sulfinic acid group, which confer distinct reactivity and functional properties. This combination allows for diverse chemical transformations and applications that are not possible with other iodopyridine derivatives .
Propriétés
Formule moléculaire |
C5H4INO2S |
|---|---|
Poids moléculaire |
269.06 g/mol |
Nom IUPAC |
5-iodopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4INO2S/c6-4-1-2-5(7-3-4)10(8)9/h1-3H,(H,8,9) |
Clé InChI |
QGXNDWWZXVWQHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1I)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
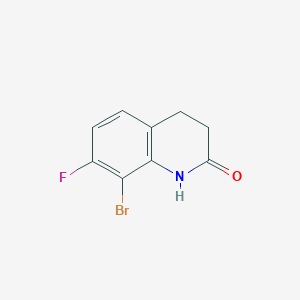
![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)
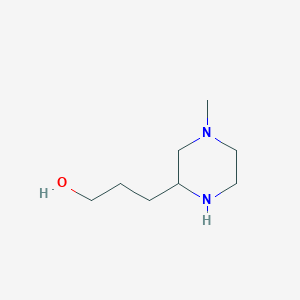

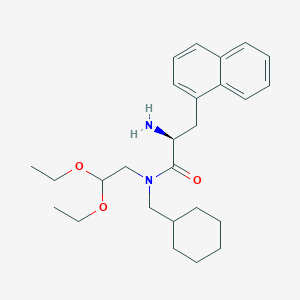

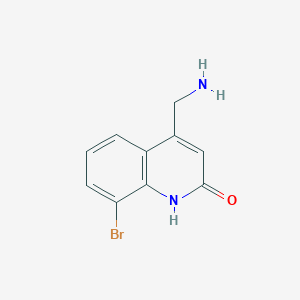
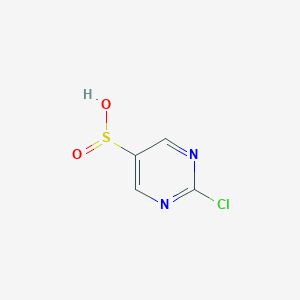
![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
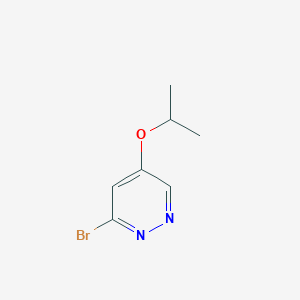
![4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol](/img/structure/B13110348.png)


